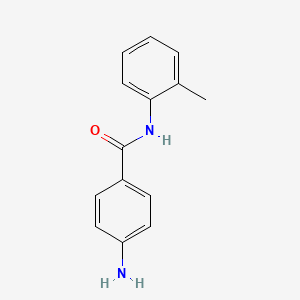

4-Amino-N-(2-methylphenyl)benzamide

Vue d'ensemble

Description

Synthesis Analysis

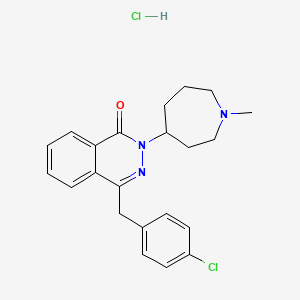

The synthesis of 4-Amino-N-(2-methylphenyl)benzamide and its derivatives involves complex organic reactions that yield compounds with significant biological activities. For instance, MGCD0103, a derivative of 4-Amino-N-(2-methylphenyl)benzamide, was synthesized through a series of reactions that enabled the compound to inhibit histone deacetylase selectively, demonstrating its potential as an anticancer drug (Zhou et al., 2008). Another study described the synthesis of GOE1734, highlighting its efficacy in slow-growing tumors, showcasing the compound's versatility and therapeutic potential (Berger et al., 1985).

Molecular Structure Analysis

The molecular structure of 4-Amino-N-(2-methylphenyl)benzamide derivatives has been elucidated using various spectroscopic techniques, including X-ray diffraction. Such studies provide insights into the compound's chemical environment, facilitating a better understanding of its reactivity and interaction with biological targets. For example, the crystal structure analysis of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide revealed strong intramolecular hydrogen bonds, indicating the compound's stable structure (Saeed et al., 2010).

Chemical Reactions and Properties

4-Amino-N-(2-methylphenyl)benzamide participates in various chemical reactions, leading to the formation of compounds with distinct biological activities. The compound's amide group plays a crucial role in its reactivity, allowing it to undergo reactions that modify its structure and enhance its biological properties. For instance, the synthesis of analogues with potent anticonvulsant activity demonstrates the compound's chemical versatility and potential in drug development (Lambert et al., 1995).

Applications De Recherche Scientifique

Anticonvulsant Activity

4-Amino-N-(2-methylphenyl)benzamide and its analogues have been studied for their anticonvulsant properties. Research indicates that compounds like 4-amino-N-(2-ethylphenyl)benzamide and 4-amino-N-(2,6-diethylphenyl)benzamide, which are derivatives of 4-Amino-N-(2-methylphenyl)benzamide, exhibit superior efficacy to phenytoin in maximal electroshock seizure tests. These compounds, however, showed inactivity in other seizure models like subcutaneous metrazol-induced seizures (Lambert et al., 1995).

Cancer Research

4-Amino-N-(2-methylphenyl)benzamide derivatives have been explored in cancer research. For instance, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a small molecule histone deacetylase (HDAC) inhibitor, shows promise in blocking cancer cell proliferation and inducing apoptosis. It has entered clinical trials, highlighting its potential as an anticancer drug (Zhou et al., 2008).

Analytical Chemistry

In analytical chemistry, 4-Amino-N-(2-methylphenyl)benzamide related compounds have been utilized in capillary electrophoresis for the separation of various substances. For example, a study on the separation of imatinib mesylate and related substances used derivatives of 4-Amino-N-(2-methylphenyl)benzamide to develop a baseline separation method (Ye et al., 2012).

Antioxidant Activity

The electrochemical oxidation of amino-substituted benzamides, which includes derivatives of 4-Amino-N-(2-methylphenyl)benzamide, has been studied to understand their antioxidant properties. These compounds have shown potential as powerful antioxidants by scavenging free radicals (Jovanović et al., 2020).

Chemical Synthesis and Biochemistry

4-Amino-N-(2-methylphenyl)benzamide derivatives have been synthesized for various biochemical applications. Studies have reported the synthesis and evaluation of such compounds for their potential biological applications, including their interactions with enzymes and protein targets (Saeed et al., 2015).

Orientations Futures

The future directions for the research and application of 4-Amino-N-(2-methylphenyl)benzamide could involve the optimization of the synthesis process. The established kinetic model from the synthesis study can be used to optimize reaction conditions . This compound is a crucial building block of many drug candidates , indicating its potential for further exploration in medicinal chemistry.

Propriétés

IUPAC Name |

4-amino-N-(2-methylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-10-4-2-3-5-13(10)16-14(17)11-6-8-12(15)9-7-11/h2-9H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HARHPNGPIOLPBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00237339 | |

| Record name | Benzamide, 4-amino-N-(2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00237339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-N-(2-methylphenyl)benzamide | |

CAS RN |

888-78-8 | |

| Record name | Benzamide, 4-amino-N-(2-methylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000888788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 4-amino-N-(2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00237339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.